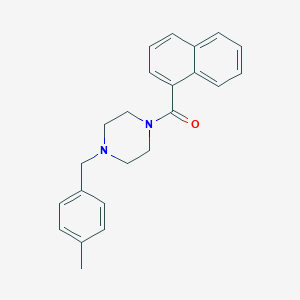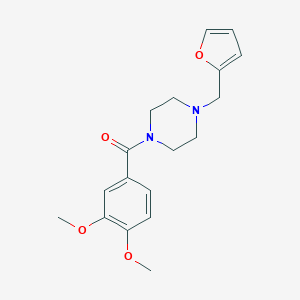![molecular formula C18H23NO4 B249112 [(2-METHOXYPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE](/img/structure/B249112.png)
[(2-METHOXYPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-METHOXYPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE is an organic compound that belongs to the class of amines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-METHOXYPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE typically involves the reaction of 2-methoxybenzylamine with 3,4,5-trimethoxybenzyl chloride under basic conditions. The reaction can be carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methoxy groups on the benzyl rings can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action for [(2-METHOXYPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE would depend on its specific application. For instance, if used as a ligand, it might interact with specific receptors or enzymes, influencing biological pathways. The methoxy groups could play a role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-methoxybenzyl)-N-(4-methoxybenzyl)amine
- N-(3,4-dimethoxybenzyl)-N-(3,4,5-trimethoxybenzyl)amine
Propiedades
Fórmula molecular |
C18H23NO4 |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C18H23NO4/c1-20-15-8-6-5-7-14(15)12-19-11-13-9-16(21-2)18(23-4)17(10-13)22-3/h5-10,19H,11-12H2,1-4H3 |
Clave InChI |
VTXXVKIYLWZZEZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNCC2=CC(=C(C(=C2)OC)OC)OC |
SMILES canónico |
COC1=CC=CC=C1CNCC2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B249029.png)
![1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B249031.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249032.png)
![1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249034.png)
![1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249038.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)
![N-methyl-2-(naphthalen-2-yloxy)-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B249043.png)

![3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249045.png)


![3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249048.png)

![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249051.png)
